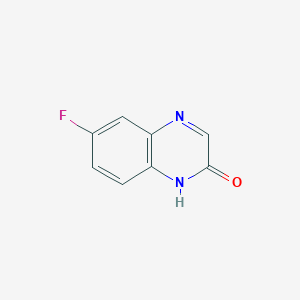

6-Fluoroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPUELVBFXEMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506870 | |

| Record name | 6-Fluoroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-23-5 | |

| Record name | 6-Fluoroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoroquinoxalin 2 1h One and Its Analogues

Strategies for Direct Synthesis of 6-Fluoroquinoxalin-2(1H)-one

The direct construction of the this compound core often involves the formation of the pyrazinone ring from suitably substituted benzene (B151609) precursors.

Condensation Reactions Utilizing Fluoro-Substituted Aromatic Diamines

A primary and widely employed method for the synthesis of quinoxalinones is the condensation of aromatic diamines with α-keto acids or their esters. To obtain this compound, 4-fluoro-1,2-phenylenediamine is a key starting material. The reaction typically proceeds by reacting the diamine with an α-keto acid, such as glyoxylic acid or pyruvic acid, under acidic or thermal conditions. This approach allows for the direct incorporation of the fluorine atom at the desired position of the quinoxalinone ring.

Another related and effective strategy involves the reductive cyclization of dinitrobenzene derivatives. For instance, 1,5-difluoro-2,4-dinitrobenzene (B51812) can be reacted with an amino acid or its ester. sapub.org This initial reaction forms a glycine (B1666218) derivative through nucleophilic aromatic substitution of one of the fluorine atoms. Subsequent reductive cyclization of the dinitro compound, often using hydrogen gas with a Raney Nickel catalyst, leads to the formation of the quinoxalinone ring system. sapub.org This method provides a versatile route to various substituted quinoxalinones.

A general representation of the condensation reaction is depicted below:

Table 1: Examples of Condensation Reactions for Quinoxalinone Synthesis

| Diamine Precursor | α-Keto Acid/Ester | Product | Reference |

|---|---|---|---|

| 4-Fluoro-1,2-phenylenediamine | Glyoxylic acid | This compound | nih.govrsc.org |

| 4-Fluoro-1,2-phenylenediamine | Ethyl pyruvate | 6-Fluoro-3-methylquinoxalin-2(1H)-one | nih.govrsc.org |

One-Step Annulation Reactions from Halogenated Nitroalkenes and Fluoroanilines

One-step annulation reactions provide an efficient pathway to construct the quinoxalinone skeleton. These reactions often involve the reaction of an aniline (B41778) derivative with a suitably functionalized alkene. In the context of this compound synthesis, a plausible route involves the reaction of 4-fluoroaniline (B128567) with a halogenated nitroalkene.

While a direct example for this compound is not extensively documented, the general mechanism of [3+2]-annulation reactions of nitroalkenes suggests a viable synthetic strategy. chim.itresearchgate.net These reactions can proceed through different pathways, including oxidative annulation or annulation followed by elimination. The nitro group in the alkene acts as both an activating group and a potential leaving group, facilitating the cyclization process. The reaction of a fluoroaniline (B8554772) with a halogenated nitroalkene would likely proceed via a Michael addition, followed by an intramolecular cyclization and subsequent elimination to form the aromatic quinoxalinone ring.

Approaches for Derivatization of the this compound Core

Modification of the pre-formed this compound core allows for the synthesis of a diverse library of analogues with varied substitution patterns.

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoxalinones

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the derivatization of halogenated quinoxalinones. chemistrysteps.comdalalinstitute.commasterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing pyrazinone ring activates the quinoxalinone system towards nucleophilic attack. A halogen atom at the 6-position can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups.

Conversely, if a different halogen is present at the 6-position (e.g., chlorine or bromine), it can potentially be substituted by a fluoride (B91410) ion to yield this compound. This fluorination reaction often requires a source of fluoride ions, such as potassium fluoride, and may be facilitated by a phase-transfer catalyst. The pyridine-type nitrogen atoms in the quinoxaline (B1680401) ring help to stabilize the negative charge that develops during the nucleophilic attack, thereby activating the halogen for displacement. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution on Heterocycles

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,3-Dichloroquinoxaline | Butylamine | 2-Amino-3-chloroquinoxaline derivative | researchgate.net |

Selective Modification of Functional Units (e.g., Chloronitrone, Amide)

The functional groups present on the this compound core can be selectively modified to generate further derivatives. For instance, if a chloronitrone group were present on the quinoxalinone ring, it could undergo various transformations. The selective hydrogenation of a chloronitrobenzene, for example, can be achieved using specific catalysts, which could be applicable to a chloronitro-substituted quinoxalinone.

The amide functionality within the quinoxalinone ring itself can also be a site for modification. Alkylation of the amide nitrogen is a common derivatization strategy. Furthermore, the C3-position of the quinoxalin-2(1H)-one ring is activated for various C-H functionalization reactions. For example, a visible-light-induced C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols has been developed, providing an efficient route to introduce fluoroalkoxy groups at this position. nih.gov

Cyclization Reactions for Fused Ring Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused-ring systems. These reactions often involve the functional groups on the quinoxalinone ring participating in a cyclization reaction to form an additional ring.

A prominent example is the synthesis of triazolo[4,3-a]quinoxalines. This can be achieved by first converting the 2-oxo group of the quinoxalinone into a leaving group, such as a chlorine atom, by reacting with a chlorinating agent like phosphorus oxychloride. The resulting 2-chloro-6-fluoroquinoxaline (B1590143) can then react with hydrazine (B178648) to form a 2-hydrazinyl-6-fluoroquinoxaline intermediate. This intermediate can then be cyclized with various reagents, such as triethyl orthoformate or aldehydes followed by an oxidant, to form the fused triazole ring. nih.govresearchgate.netmdpi.com This strategy allows for the construction of a variety of substituted triazolo[4,3-a]quinoxalines.

![General scheme for the synthesis of a triazolo[4,3-a]quinoxaline from a 2-chloroquinoxaline.](https://i.imgur.com/example-cyclization.png)

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluoro-1,2-phenylenediamine |

| Glyoxylic acid |

| Pyruvic acid |

| 1,5-Difluoro-2,4-dinitrobenzene |

| 4-Fluoroaniline |

| 2,3-Dichloroquinoxaline |

| Potassium fluoride |

| Phosphorus oxychloride |

| 2-Chloro-6-fluoroquinoxaline |

| Hydrazine |

| 2-Hydrazinyl-6-fluoroquinoxaline |

| Triethyl orthoformate |

| Quinoxaline-2,3-dione |

| 6-Fluoro-3-methylquinoxalin-2(1H)-one |

| Ethyl pyruvate |

| 1,2-Phenylenediamine |

| Oxalic acid |

| Butylamine |

| 2-Amino-3-chloroquinoxaline |

| 1-Chloro-2,4-dinitrobenzene |

| Dimethylamine |

Palladium-Catalyzed Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the advanced functionalization of heterocyclic compounds, including quinoxalinone derivatives. These methods facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, allowing for the introduction of a wide array of functional groups onto the core structure with high precision and efficiency.

The functionalization of quinoxalin-2(1H)-ones can be achieved at various positions, though direct C-H functionalization at the C3 position is a common and cost-effective strategy. researchgate.net Palladium catalysis plays a crucial role in activating these C-H bonds or in coupling reactions involving pre-functionalized substrates like halides or triflates. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for reactions like Suzuki or Stille coupling), and reductive elimination. umich.eduyoutube.com

Recent advancements have demonstrated the utility of palladium catalysis in the alkylation of quinoxalinones. organic-chemistry.org For instance, excited-state palladium-catalyzed reactions can be used to introduce various primary, secondary, and tertiary unactivated alkyl halides to the quinoxalinone scaffold under mild conditions. organic-chemistry.org Furthermore, palladium-catalyzed carbonylation reactions are an effective approach for creating carbonyl-containing compounds, which can be applied to functionalized phenylene dihalides to build complex heterocyclic systems. nih.gov The versatility of these reactions allows for the incorporation of important functional groups such as nitro, cyano, formyl, and acetyl groups, which can remain intact during the reaction and be used for subsequent modifications. rsc.org The strategic application of these coupling reactions is instrumental in synthesizing complex molecules and libraries of compounds for various research applications. sci-hub.se

Advanced Synthetic Techniques and Green Chemistry Protocols in Fluoroquinoxaline Synthesis

The synthesis of fluoroquinoxaline derivatives has increasingly benefited from advanced techniques that not only improve efficiency but also adhere to the principles of green chemistry. These methodologies aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption compared to traditional synthetic routes. ijirt.org Green chemistry approaches are crucial for developing sustainable processes for producing valuable chemicals like fluoroquinoxalones. sruc.ac.ukijbpas.com

Microwave-Assisted Organic Synthesis of 6-Fluoroquinoxaline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technique in chemical synthesis, offering significant advantages over conventional heating methods. ijbpas.com The application of microwave irradiation can dramatically accelerate reaction rates, leading to substantial reductions in reaction times—from hours or even days to mere minutes. e-journals.inudayton.edu This rapid heating is due to the ability of microwaves to directly convert electromagnetic energy into heat within the reaction mixture. ijbpas.com

In the synthesis of fluoroquinoxaline derivatives, microwave assistance has proven highly effective. For example, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil (B1666583) to form 5-chloro-6-fluoro-2,3-diphenyl quinoxaline was completed in 90 seconds under microwave irradiation, a significant improvement over the 1-hour duration required by conventional methods. orientjchem.org Similarly, the synthesis of various 2-quinoxalinone-3-hydrazone derivatives has been efficiently achieved using microwave irradiation. nih.gov This technique often leads to higher yields and cleaner reactions with easier work-up procedures. e-journals.in The solvent-free application of microwave heating is particularly noteworthy as it aligns with green chemistry principles by eliminating the need for potentially harmful solvents. e-journals.inudayton.edu

The table below illustrates the efficiency gains achieved by using microwave-assisted synthesis compared to conventional methods for key steps in the formation of fluoroquinoxaline precursors.

| Reaction Step | Conventional Method Time | Microwave-Assisted Method Time | Power | Reference |

| Hydrolysis to 3-chloro-4-fluoro-2-nitroaniline | ~1 hour | 5 minutes | 320 W | orientjchem.org |

| Cyclization to 5-chloro-6-fluoro-2,3-diphenyl quinoxaline | ~1 hour | 90 seconds | 320 W | orientjchem.org |

| Amine substitution on 5-chloro-6-fluoro-2,3-diphenyl quinoxaline | ~14 hours | 1 hour | - | orientjchem.org |

| General quinoxaline synthesis | Extended reaction times | 5 minutes | 160 °C | udayton.edu |

Catalyst-Free and Environmentally Conscious Methodologies

In alignment with the goals of sustainable chemistry, significant research has been directed toward developing catalyst-free and environmentally benign synthetic routes for quinoxaline derivatives. ijirt.org These methods often utilize greener solvents like water or ethanol (B145695) and may proceed under ambient conditions, reducing energy consumption and avoiding the use of toxic and expensive metal catalysts. nih.gov

One prominent strategy involves the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds. Efficient protocols have been developed that allow this reaction to occur at room temperature in solvents such as methanol (B129727) or a mixture of methanol and water, resulting in high yields without the need for a catalyst. This approach is superior to many traditional methods that require high temperatures, harsh acidic conditions, and longer reaction times. nih.gov

Furthermore, innovative catalyst-free methods are being explored that leverage visible light to promote reactions. For instance, the C3-H acylation of quinoxalin-2(1H)-ones has been successfully achieved in water under visible light without any photoredox catalyst. researchgate.net Similarly, catalyst-free C-H/C-H cross-coupling reactions have been developed for the selective alkylation of quinoxalin-2(1H)-one with hydrocarbons, demonstrating high functional group tolerance. rsc.org The development of such protocols is a significant step towards making the synthesis of these important heterocyclic compounds more economical and environmentally sustainable. ijirt.orgijbpas.com

Computational Chemistry and Theoretical Investigations of 6 Fluoroquinoxalin 2 1h One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can elucidate molecular structure, stability, and reactivity. For quinoxalinone derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed to optimize molecular geometries and predict various molecular properties. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. semanticscholar.org The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comwuxiapptec.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of 6-Fluoroquinoxalin-2(1H)-one. ajchem-a.com These indices provide a theoretical basis for predicting how the molecule will behave in chemical reactions.

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. semanticscholar.orgirjweb.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of a molecule's polarizability and reactivity. irjweb.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. ajchem-a.com |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. semanticscholar.org |

Analysis of these descriptors for the quinoxalinone scaffold indicates a strong polarization between the heterocyclic and aromatic rings, which significantly influences its reactivity. researchgate.net The distribution of HOMO and LUMO orbitals reveals the likely sites for nucleophilic and electrophilic attacks, respectively. researchgate.net

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of quinoxalinone derivatives. By mapping the potential energy surface of a reaction, computational chemists can identify intermediates, transition states, and determine the activation energies associated with different reaction pathways. This information is crucial for understanding reaction kinetics and optimizing experimental conditions.

For instance, in the functionalization of the quinoxalin-2(1H)-one core, such as trifluoromethylation or difluoroalkylation, theoretical studies can help predict the most favorable reaction pathway. researchgate.net Calculations can model the interaction of the quinoxalinone substrate with reagents and catalysts, revealing the geometry of the transition state—the highest energy point along the reaction coordinate. Understanding the structure and stability of this transition state is key to rationalizing the observed product distribution and developing more efficient synthetic strategies.

Molecular Modeling and Docking Studies for Biological Target Interactions

The biological activity of quinoxalinone derivatives is often linked to their ability to interact with specific protein targets. Molecular modeling techniques, particularly molecular docking and molecular dynamics, are used to simulate these interactions and predict the binding affinity of compounds like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govnih.gov This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. Studies on various quinoxalin-2(1H)-one derivatives have used docking to explore their potential as inhibitors of targets like tyrosine kinases and DNA gyrase. nih.govresearchgate.net The docking process generates a binding score, often expressed in kcal/mol, which estimates the binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-protein complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and analyze the intricate network of interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold the ligand in the active site. nih.govresearchgate.net This approach helps refine binding affinity predictions and provides insights into the kinetic aspects of ligand binding. nih.gov

| Parameter | Description | Relevance in Drug Discovery |

| Binding Affinity (ΔG) | The free energy change upon binding of a ligand to a protein. A more negative value indicates stronger binding. | Predicts the potency of a potential drug. nih.gov |

| Binding Pose | The specific orientation and conformation of the ligand within the protein's binding site. | Determines which interactions (hydrogen bonds, etc.) are formed, guiding lead optimization. nih.gov |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand-protein complex over the course of an MD simulation. | Indicates the stability of the complex. A low, stable RMSD suggests a stable binding mode. nih.gov |

| Interaction Energy | The calculated energy of non-bonded interactions (van der Waals, electrostatic) between the ligand and protein. | Quantifies the contribution of different forces to the overall binding affinity. nih.gov |

A molecule like this compound can exist in various three-dimensional shapes, or conformations, due to the rotation of single bonds. Conformational analysis aims to identify the stable conformations and determine their relative energies. nih.gov The collection of all possible conformations and their corresponding potential energies forms the molecule's conformational energy landscape. nih.gov

Understanding this landscape is vital because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that is complementary to the target's binding site. Computational methods can systematically explore the conformational space to locate low-energy (i.e., more stable and probable) structures. This knowledge is crucial for designing molecules with improved binding properties and for understanding structure-activity relationships. nih.gov

Quantum Chemical Calculations for Spectroscopic Properties Simulation

Quantum chemical calculations are highly effective for predicting the spectroscopic properties of molecules, which can be used to interpret and validate experimental data. researchgate.net Methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to simulate UV-Vis, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. scispace.com

Simulated spectra for quinoxalinone derivatives have shown good agreement with experimental results. scispace.com Theoretical calculations can predict the absorption maxima (λmax) in UV-Vis spectra, the vibrational frequencies in IR spectra, and the chemical shifts in 1H and 13C NMR spectra. nih.govscispace.com This predictive power is invaluable for confirming the identity and structure of newly synthesized compounds like this compound and for understanding how structural modifications influence their spectroscopic signatures. researchgate.net

| Spectroscopic Technique | Simulated Property | Computational Method | Application |

| UV-Visible (UV-Vis) | Electronic transitions (λmax), oscillator strengths | TD-DFT | Understanding electronic properties and predicting color. scispace.com |

| Infrared (IR) & Raman | Vibrational frequencies and intensities | DFT (B3LYP) | Identifying functional groups and confirming molecular structure. scispace.com |

| Nuclear Magnetic Resonance (NMR) | Isotropic chemical shifts (δ) for 1H, 13C | GIAO (Gauge-Including Atomic Orbital) | Aiding in the assignment of experimental NMR signals and detailed structural elucidation. scispace.com |

Advanced Spectroscopic Characterization Techniques for 6 Fluoroquinoxalin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 6-Fluoroquinoxalin-2(1H)-one derivatives. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, chemists can map out the carbon skeleton, determine the location and environment of protons, and specifically probe the fluorine substituent.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In a typical this compound derivative, the spectrum can be divided into signals from the aromatic protons and the N-H proton of the lactam ring.

The aromatic region (typically δ 6.0-8.5 ppm) is of particular interest. orgchemboulder.commsu.edu The fluorine atom at the C-6 position influences the chemical shifts of adjacent protons through electronic effects and through-bond scalar coupling (J-coupling). The proton at C-5, being ortho to the fluorine, is expected to show a doublet of doublets due to coupling with the fluorine atom (³JHF) and the proton at C-7 (³JHH). Similarly, the proton at C-7 will be influenced by both the C-5 proton (³JHH) and the C-6 fluorine atom (⁴JHF). The proton at C-8 will typically appear as a doublet, coupled to the C-7 proton (³JHH). The proton on the pyrazinone ring (C-3) would likely appear as a singlet, assuming no substitution at the N-1 position that could introduce coupling. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration due to hydrogen bonding. msu.educhemistrysteps.com

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.0 - 8.5 | Singlet, Doublet, Doublet of Doublets |

| N-H (Lactam) | ~10.0 - 13.0 | Broad Singlet |

| C3-H | ~7.5 - 8.5 | Singlet |

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. uobasrah.edu.iqyoutube.com For this compound, distinct signals are expected for each of the unique carbon atoms in the heterocyclic and carbocyclic rings.

The carbonyl carbon (C-2) of the lactam ring is characteristically deshielded and appears far downfield, typically in the range of δ 170-185 ppm. libretexts.org The carbons of the aromatic ring directly bonded to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will resonate in the aromatic region (δ 125-150 ppm). libretexts.orglibretexts.org The carbons ortho and meta to the fluorine atom (C-5, C-7, and C-8a) will also show smaller ²JCF and ³JCF couplings, which can aid in definitive signal assignment. The remaining aromatic and heterocyclic carbons will appear in the typical range for such systems. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although for the parent compound, only quaternary carbons and CH carbons are present.

| Carbon Environment | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| C=O (Lactam) | 170 - 185 |

| C-F (Aromatic) | 150 - 165 (with large ¹JCF coupling) |

| C in aromatic rings | 115 - 150 |

| C=N | 140 - 160 |

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, it provides clean spectra without the need for isotopic enrichment. nih.gov The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the position of fluorine substitution and studying electronic effects within the molecule. alfa-chemistry.comthermofisher.com

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for fluorine attached to an aromatic ring typically falls within the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The precise chemical shift provides insight into the electron density at the C-6 position. Furthermore, the signal will be split into a multiplet due to coupling with neighboring protons, primarily the ortho protons at C-5 and C-7 (³JHF), providing further structural confirmation. doi.org

| Fluorine Environment | Typical Chemical Shift (δ) Range (ppm) Relative to CFCl₃ |

|---|---|

| Aromatic C-F (Ar-F) | +80 to +170 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is particularly useful for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is expected in the region of 1650-1700 cm⁻¹. nih.gov The N-H stretching vibration of the lactam will appear as a broad band around 3200-3400 cm⁻¹. The C=C and C=N stretching vibrations of the quinoxaline (B1680401) ring system typically occur in the 1450-1625 cm⁻¹ region. scialert.netresearchgate.net Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while C-H bending vibrations appear in the fingerprint region below 1000 cm⁻¹. mdpi.com The C-F stretching vibration gives rise to a strong band, typically in the 1000-1300 cm⁻¹ range, which can be diagnostic for the presence of the fluorine substituent. mdpi.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Lactam) | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Lactam) | 1650 - 1700 | Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1625 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores such as conjugated π-systems. libretexts.org The quinoxalinone core of this compound is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 2(1H)-quinoxalin-2-one derivatives typically displays multiple absorption bands. researchgate.net These absorptions are primarily due to π→π* and n→π* electronic transitions. shu.ac.ukresearchgate.net The high-energy π→π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals, result in intense absorption bands, often appearing around 280 nm and 327 nm. researchgate.net The lower-energy n→π* transition, which involves the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital, typically results in a weaker absorption band at a longer wavelength, around 340 nm. researchgate.net The position and intensity of these bands can be influenced by substituents on the quinoxaline ring and the polarity of the solvent.

| Electronic Transition | Typical Absorption Maximum (λ_max) (nm) |

|---|---|

| π→π | ~280, ~327 |

| n→π | ~340 |

Biological Activity and Pharmacological Potential of 6 Fluoroquinoxalin 2 1h One Derivatives

Antimicrobial Efficacy of Fluoroquinoxalinones

The quinoxaline (B1680401) nucleus is a constituent of various antibiotics, and its derivatives are known for their broad-spectrum antimicrobial properties. researchgate.net The introduction of a fluorine atom, particularly at the C-6 position, has been shown to markedly improve antimicrobial activity, a principle that is foundational to the success of fluoroquinolone antibiotics. mdpi.com

Derivatives of 6-fluoroquinoxalin-2(1H)-one have shown considerable antibacterial potential against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Studies on related 6-substituted quinoxalin-2(1H)-one derivatives have demonstrated significant efficacy. For instance, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives exhibited notable antibacterial activity, with some compounds showing bactericidal potential against multi-drug resistant bacteria (MDRB) strains with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. johnshopkins.edu Another study highlighted a 3-(5-oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one derivative as the most active compound tested, with an MIC value of 7.8 µg/mL against certain bacteria. researchgate.net

The primary inhibitory mechanism for many quinolone-based antimicrobials involves the targeting of bacterial DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The 4-carbonyl and 3-carboxylate groups on the quinolone ring are considered essential for binding to the gyrase enzyme. mdpi.com Research on potent 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives confirmed this mechanism, showing that the most promising compounds were effective inhibitors of S. aureus DNA gyrase, with IC₅₀ values ranging from 10.93 ± 1.81 to 26.18 ± 1.22 µM. johnshopkins.edu

Table 1: Antibacterial Activity of Selected Quinoxalin-2(1H)-one Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Multi-drug resistant bacteria | 1.95–15.62 | johnshopkins.edu |

| 3-(5-oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one | Various bacterial strains | 7.8 | researchgate.net |

| 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide (B81097) derivatives | Gram +Ve bacteria | 0.19 | researchgate.net |

| 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide derivatives | Gram -Ve bacteria | 0.39 | researchgate.net |

In addition to their antibacterial properties, fluoroquinoxalinone derivatives have been investigated for their antifungal potential. Several studies have reported moderate to potent activity against various fungal strains. For example, certain substituted quinoxalin-2(1H)-one derivatives were found to be highly active against Candida albicans. researchgate.net Similarly, specific 2(1H)-quinoxalinone-6-sulfonyl derivatives exhibited potent activity against fungal strains with an MIC of 1.56 μg/ml. researchgate.net

Research into other 6-substituted quinoxaline derivatives has further substantiated these findings. A study on (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives identified a compound, designated 6p, with an EC₅₀ of 0.16 μg·mL⁻¹ against the fungus Rhizoctonia solani, which was significantly more potent than the commercial fungicide carbendazim (B180503) (EC₅₀: 1.42 μg·mL⁻¹). nih.gov Other quinoxaline derivatives have shown moderate activity against both Aspergillus niger and Candida albicans. nih.gov This body of research suggests that the quinoxalinone scaffold is a promising template for the development of new antifungal agents. researchgate.netnih.gov

Antineoplastic and Anticancer Research Applications

The quinoxaline scaffold is a key component in a variety of compounds evaluated for their anticancer properties. nih.govnih.gov Derivatives have been shown to interfere with tumor cell growth and induce cell death through various mechanisms.

Derivatives of quinoxalin-2(1H)-one have demonstrated significant anti-proliferative effects across a range of human cancer cell lines. In one study, certain quinoxaline derivatives showed potent and selective anticancer activity against prostate cancer (PC-3) cells, with IC₅₀ values as low as 2.11 µM. nih.gov Another investigation into new quinoxalinone derivatives targeting colorectal cancer identified a compound that was highly active against both LoVo and HCT-116 cell lines, with IC₅₀ values of 127.5 and 100.0 µg/mL, respectively. nih.gov The growth inhibitory effects are not limited to quinoxalinones; related heterocyclic compounds such as 6-pyrazolinylcoumarin derivatives have also shown antimitotic activity, with a mean GI₅₀ (Growth Inhibition 50%) value of 10.20 μM across a 60-cell line screen. researchgate.net

Table 2: Anti-proliferative Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ | Reference |

|---|---|---|---|

| Quinoxaline derivative IV | Prostate (PC-3) | 2.11 µM | nih.gov |

| Quinoxaline derivative III | Prostate (PC-3) | 4.11 µM | nih.gov |

| Anti-COX-2 quinazolinone (6d) | Colon (LoVo) | 127.5 µg/mL | nih.gov |

| Anti-COX-2 quinazolinone (6d) | Colon (HCT-116) | 100.0 µg/mL | nih.gov |

| 6-pyrazolinylcoumarin derivative 47 | Leukemia (CCRF-CEM) | 1.88 µM | researchgate.net |

| 6-pyrazolinylcoumarin derivative 47 | Leukemia (MOLT-4) | 1.92 µM | researchgate.net |

The cytotoxic potential of quinoxaline derivatives has been evaluated against numerous human cancer cell lines. Research has demonstrated marked cytotoxic effects of these compounds against lung, gastric, and colon adenocarcinoma cells. nih.gov For example, the compound Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione was found to be significantly cytotoxic against human gastric adenocarcinoma cells (MKN 45) with an IC₅₀ value of 0.073 µM. nih.gov This was more potent than the established anticancer drugs adriamycin (IC₅₀ = 0.12 µM) and cis-platin (IC₅₀ = 2.67 µM) in the same study. nih.gov

Further studies have confirmed the broad applicability of these compounds. Quinoxaline derivatives have shown potent cytotoxic effects against liver cancer cells (HepG2) and prostate cancer cells (PC-3). nih.gov The versatility of the quinoxaline scaffold allows for structural modifications that can be tailored to target specific cancer types, making it a valuable framework in the design of new cytotoxic agents. nih.govnih.gov

Quinoxalin-2(1H)-one derivatives can exert their anticancer effects by modulating key pathways involved in cancer progression, such as apoptosis (programmed cell death) and signaling cascades. One significant mechanism is the inhibition of topoisomerase II, an enzyme vital for DNA replication in cancer cells. nih.gov A specific quinoxaline derivative was found to induce apoptosis in PC-3 prostate cancer cells by inhibiting this enzyme. nih.gov This inhibition led to the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Another critical target is the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in neoplastic tissues and plays a role in tumorigenesis. nih.govmdpi.com Certain quinoxalinone derivatives have been identified as potent COX-2 inhibitors, linking their cytotoxic activity directly to the modulation of this inflammatory pathway. nih.gov The suppression of enzymes like COX-2 and lactate (B86563) dehydrogenase A (LDHA) represents a key strategy in anticancer therapy, and quinoxaline derivatives are being actively explored for this purpose. nih.gov

Antiviral Properties and Therapeutic Potential of this compound Derivatives

Quinoxaline scaffolds, including derivatives of this compound, have emerged as a significant area of interest in antiviral research. Their versatile structure allows for modifications that can target various stages of the viral life cycle, leading to the development of compounds with potent activity against a range of viruses, particularly those affecting the respiratory system.

Efficacy Against Respiratory Pathogens (e.g., Influenza, Coronaviruses)

Derivatives of the quinoxaline nucleus have demonstrated notable efficacy against several respiratory viruses. For instance, isatin (B1672199) derivatives incorporating an indolo[2,3-b]quinoxaline hybrid have shown effectiveness against the H1N1 strain of the influenza virus. nih.gov These compounds have been noted for their safety in normal cells, highlighting their potential as selective antiviral agents. nih.gov

In the context of coronaviruses, various quinoxaline-based heterocyclic compounds have been investigated for their therapeutic potential. nih.gov Analogs of imidazo[1,5-a]quinoxaline (B8520501) and pyrazolo[1,5-a]quinoxaline have been assessed for their capacity to inhibit NF-kB activation, a key pathway in the inflammatory response to viral infections. nih.gov Furthermore, derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have been identified as promising inhibitors of the main protease of SARS-CoV-2. nih.gov One particular pyrrolo[1,2-a]quinoxaline derivative, compound 29 (2-(4-(3-(4,5-dihydropyrrolo[1,2-a]quinoxaline-4-yl)pyridine-2-yl)piperazine-1-yl)-N,N-dimethylethan-1-amine), has been recognized for its potent activation of Sirt6, a protein believed to suppress the virus, coupled with minimal cytotoxicity. nih.gov

Another notable example is CC-42344, a broad-spectrum antiviral candidate for treating both pandemic and seasonal influenza A. cocrystalpharma.com This compound has shown excellent in vitro antiviral activity against various influenza A strains, including those resistant to existing treatments like Tamiflu® and Xofluza®. cocrystalpharma.com

Table 1: Antiviral Activity of Selected Quinoxaline Derivatives Against Respiratory Pathogens

| Compound Class/Derivative | Target Virus/Component | Notable Findings |

|---|---|---|

| Indolo[2,3-b]quinoxaline hybrid | Influenza A (H1N1) | Demonstrates antiviral capabilities with reliable safety for normal cells. nih.gov |

| Pyrrolo[1,2-a]quinoxaline series | SARS-CoV-2 Main Protease | Identified as promising candidates for inhibiting the viral protease. nih.gov |

| Compound 29 | SARS-CoV-2 (via Sirt6) | Potent and selective activator of Sirt6, which is hypothesized to suppress the virus. nih.gov |

| CC-42344 | Influenza A Polymerase (PB2) | Broad-spectrum activity against seasonal, pandemic, and resistant influenza A strains. cocrystalpharma.com |

Investigation of Viral Replication Inhibition Mechanisms

The antiviral effects of this compound and related derivatives are achieved through the targeting of various essential steps in the viral replication cycle. nih.gov A primary strategy involves the inhibition of key viral enzymes. For example, the influenza drug candidate CC-42344 functions by inhibiting the initial step of viral replication. cocrystalpharma.com It binds to a highly conserved PB2 site within the influenza polymerase complex, which is crucial for the virus's ability to replicate. cocrystalpharma.com

For coronaviruses like SARS-CoV-2, research has focused on inhibiting the viral protease, an enzyme responsible for cleaving viral polyproteins into functional units necessary for viral assembly. nih.gov Derivatives of pyrrolo[1,2-a]quinoxaline have been specifically identified as potential inhibitors of the SARS-CoV-2 main protease. nih.gov Beyond direct enzyme inhibition, another mechanism involves modulating host cell factors that the virus exploits. The activation of Sirt6 by certain pyrrolo[1,2-a]quinoxaline derivatives is a strategy aimed at suppressing the virus by influencing the host's cellular environment. nih.gov The search for inhibitors of viral replication is fundamentally dependent on understanding the molecular events that occur during viral infection, with every essential step in the viral life cycle presenting a potential target for antiviral drugs. nih.gov

Antiparasitic Investigations

The quinoxaline framework is a cornerstone in the search for new antiparasitic agents, with numerous derivatives showing significant activity against a variety of protozoan parasites responsible for widespread human diseases.

Antimalarial Activity (e.g., against Plasmodium falciparum)

Quinoxaline derivatives have been extensively studied for their potential to treat malaria, a disease caused by the Plasmodium parasite. researchgate.net The emergence of drug-resistant strains of P. falciparum has made the development of new antimalarials a critical priority. nih.gov Research has shown that quinoxaline and quinoxaline 1,4-di-N-oxide derivatives possess antimalarial properties, with structure-activity relationship studies indicating that the presence of an enone moiety linked to the quinoxaline ring is important for activity. researchgate.net

The compound 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide serves as a versatile starting material for the synthesis of novel quinoxaline derivatives that have been investigated for their antimalarial effects. researchgate.net The mechanism of action for many quinoline-based drugs, a class to which quinoxalines are closely related, involves interfering with the parasite's ability to detoxify heme. scienceopen.com During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic hematin. It is believed that quinoline-type compounds form complexes with hematin, preventing its polymerization into non-toxic hemozoin and ultimately killing the parasite. scienceopen.com

Table 2: Antimalarial Profile of Selected Quinoxaline Derivatives

| Derivative Type | Parasite Strain | Key Finding |

|---|---|---|

| Quinoxaline and Quinoxaline 1,4-di-N-oxide derivatives | Plasmodium falciparum | The presence of an enone moiety attached to the quinoxaline ring was shown to be important for antimalarial activity. researchgate.net |

| Compounds derived from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide | Plasmodium falciparum | This starting material allows for the creation of diverse derivatives with demonstrated antimalarial potential. researchgate.net |

Antitrypanosomal and Antileishmanial Effects

Derivatives of quinoxaline have shown promise in the fight against kinetoplastid parasites, which are responsible for diseases such as Chagas' disease (Trypanosoma cruzi), human African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania species). usp.br

Studies on 2,3-disubstituted quinoxalines revealed activity against L. donovani, T. brucei, and the Tulahuen strain of T. cruzi. usp.br Among the tested compounds, 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines were identified as the most potent, with some derivatives showing greater activity than the reference drugs. usp.br While 2,3-diarylsubstituted quinoxalines were not universally active, they did show efficacy against T. brucei and the intracellular amastigote form of T. cruzi without harming mammalian cells. usp.br Furthermore, quinoxaline-1,4-di-N-oxide derivatives have been reported to be active against T. cruzi, Leishmania amazonensis, and L. infantum. researchgate.net

Activity against Amebiasis-Causing Protozoa (Entamoeba histolytica)

Quinoxaline derivatives, particularly quinoxaline di-N-oxides (QdNOs), have been investigated for their activity against Entamoeba histolytica, the protozoan that causes amebiasis. nih.goved.ac.uk These compounds have been shown to induce significant morphological changes in E. histolytica trophozoites, the active form of the parasite. nih.goved.ac.uk

The antiamebic mechanism of these derivatives is linked to their ability to induce oxidative stress. nih.goved.ac.uk Research indicates that QdNOs lead to an increase in reactive oxygen species (ROS) within the parasite and inhibit the activity of thioredoxin reductase, a crucial enzyme in the parasite's antioxidant defense system. nih.goved.ac.uk Molecular docking analyses suggest that these compounds can interact with key amino acid residues in the NADH-binding domain and the redox-active site of E. histolytica thioredoxin reductase (EhTrxR). nih.gov

Specific derivatives, such as T-001 and T-017, have been identified as having the best antiamebic properties. nih.gov In addition to disrupting redox homeostasis, these compounds affect essential functions related to the actin cytoskeleton, which impairs the parasite's virulence factors, including erythrophagocytosis, migration, adhesion, and cytolytic capacity. ed.ac.uk

**Table 3: Activity of Quinoxaline Derivatives Against *Entamoeba histolytica***

| Compound | Mechanism of Action | Effect on Parasite |

|---|---|---|

| Quinoxaline di-N-oxides (QdNOs) | Inhibition of thioredoxin reductase; Increase in Reactive Oxygen Species (ROS). nih.goved.ac.uk | Induces morphological changes; affects cytoskeleton, virulence, and survival. nih.goved.ac.uk |

| T-001 | Affects redox homeostasis and actin cytoskeleton functions. nih.goved.ac.uk | Alters erythrophagocytosis, migration, adhesion, and cytolytic capacity. ed.ac.uk |

| T-017 | Affects redox homeostasis and actin cytoskeleton functions. nih.goved.ac.uk | Alters erythrophagocytosis, migration, adhesion, and cytolytic capacity. ed.ac.uk |

Neuropharmacological Applications

Derivatives of this compound have emerged as a significant scaffold in the development of novel therapeutic agents for neurological disorders. Their unique structural features allow for interaction with various biological targets within the central nervous system, leading to promising applications in the modulation of neurodegenerative pathways and receptor-mediated signaling.

Modulation of Neurodegenerative Pathways and Disorders

Quinoxaline derivatives have demonstrated considerable potential in the context of neurodegenerative diseases such as Parkinson's disease (PD). researchgate.netnih.gov Research into these compounds has been driven by the urgent need for neuroprotective agents that can slow or halt the progressive loss of neurons characteristic of these conditions. researchgate.netnih.gov Oxidative stress is a key pathological factor in many neurodegenerative disorders, leading to the generation of free radicals that cause cellular damage. nih.govmdpi.com

Structure-activity relationship (SAR) studies have been instrumental in the design and synthesis of quinoxaline-derived molecules with neuroprotective properties. nih.gov These studies have led to the discovery of lead compounds with the ability to protect dopaminergic neurons, which are primarily affected in Parkinson's disease. researchgate.netnih.gov For instance, a second generation of quinoxaline derivatives was designed based on a previously identified neuroprotective hit compound, MPAQ. nih.gov This led to the selection of a more potent hit, PAQ, which demonstrated neuroprotective effects in cellular models of Parkinson's disease. nih.gov Further in vitro characterization revealed that the neuroprotective action of PAQ is, in part, attributable to the activation of endoplasmic reticulum ryanodine (B192298) receptor channels. nih.gov Importantly, this compound was also shown to attenuate neurodegeneration in a mouse model of PD, highlighting its potential as a drug candidate for this debilitating disorder. nih.gov

The progressive neuronal damage in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's is a complex process involving multiple enzymatic pathways. mdpi.com Key enzymes implicated in the progression of these disorders include acetylcholinesterase, monoamine oxidase, beta-secretase (BACE1), and Tau kinases. mdpi.com The development of inhibitors for these enzymes is a major focus of therapeutic research.

Receptor Binding and Ligand Interactions (e.g., Orexin (B13118510) Receptors)

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R), plays a crucial role in regulating sleep-wake cycles, reward, and motivation. nih.gov Consequently, orexin receptor antagonists are attractive therapeutic targets, particularly for the treatment of insomnia. nih.gov

The two orexin receptors exhibit different binding affinities for the endogenous peptides. OX1R binds orexin-A with a significantly higher affinity than orexin-B, while OX2R binds both peptides with high and similar affinities. nih.gov A variety of orexin receptor antagonists have been developed, including dual antagonists that target both receptors and selective antagonists for either OX1R or OX2R. nih.govresearchgate.net

While direct studies on this compound derivatives as orexin receptor antagonists are not extensively detailed in the provided information, the broader class of quinoxaline-containing compounds has been explored for their interaction with various receptors. The development of dual orexin receptor antagonists has been a significant area of research, with compounds like almorexant, SB-649868, suvorexant, and filorexant (B1672671) being investigated for their kinetic properties at both OX1R and OX2R. nih.gov These studies have revealed that many dual antagonists exhibit slow association and dissociation rates, which may contribute to a longer duration of action in vivo. nih.gov

The following table summarizes the binding affinities of selected orexin receptor antagonists.

| Compound | Target Receptor(s) | Binding Affinity (Ki) |

| Orexin-A | OX1R | ~20 nM |

| Orexin-B | OX1R | ~250 nM |

| Orexin-A | OX2R | High Affinity |

| Orexin-B | OX2R | High Affinity |

This table presents generalized affinity data for the natural ligands. Specific Ki values for synthetic antagonists would be compound-dependent.

Enzyme Inhibition Studies of Fluoroquinoxalinone Derivatives

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for processes like DNA replication, transcription, and recombination. nih.gov They are classified as type I, which cleave a single DNA strand, and type II, which cleave both strands. nih.gov Due to their overexpression in cancer cells, topoisomerases are considered important molecular targets for cancer therapy. nih.gov Inhibition of these enzymes leads to DNA damage and subsequent cancer cell death. nih.gov

Fluoroquinolone derivatives, a class of compounds structurally related to fluoroquinoxalinones, are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov In the context of cancer, novel derivatives of compounds like ciprofloxacin (B1669076) have been shown to exhibit dual inhibition of human topoisomerase I and II. nih.gov This dual inhibition can induce both apoptosis and necro-apoptosis in cancer cells. nih.gov The mechanism of action involves the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strands, leading to DNA breaks. news-medical.net

Several anticancer drugs, including camptothecin (B557342) and doxorubicin, function as topoisomerase I and II inhibitors, respectively. nih.gov Research is ongoing to develop new and more effective topoisomerase inhibitors. news-medical.netresearchgate.net For instance, studies on fluoroquinophenoxazine derivatives have demonstrated their potential as a new chemotype of potent topoisomerase IA inhibitors with antibacterial therapeutic potential. researchgate.net

The inhibitory activity of these compounds is often evaluated by their ability to prevent the relaxation of supercoiled DNA. researchgate.net The following table shows the inhibitory concentration (IC50) of a hypothetical series of fluoroquinoxalinone derivatives against DNA topoisomerase II.

| Compound | Substitution at Position 3 | Substitution at Position 7 | Topo II IC50 (µM) |

| FQ-1 | -H | -H | > 50 |

| FQ-2 | -CH3 | -Piperazinyl | 15.2 |

| FQ-3 | -C2H5 | -Morpholinyl | 8.7 |

| FQ-4 | -Phenyl | -Piperazinyl | 2.5 |

This is a representative data table. Actual values would be determined experimentally.

JNK Stimulatory Phosphatase-1 (JSP-1) Inhibition

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various stress stimuli. nih.govresearchgate.net JNKs play a pivotal role in signaling pathways implicated in a range of pathological processes, including neurodegenerative diseases, inflammatory disorders, and cancer. nih.govnih.gov There are three main JNK isoforms: JNK1 and JNK2, which are ubiquitously expressed, and JNK3, which is primarily found in the brain, heart, and testes. nih.gov

Inhibition of JNK signaling is a promising therapeutic strategy for these conditions. nih.gov Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent and selective inhibitors of JNK3. nih.gov Structure-based drug design has been employed to optimize lead compounds to improve their potency, selectivity, and physicochemical properties. nih.gov

Another related scaffold, 11H-indeno[1,2-b]quinoxalin-11-one, has also yielded potent JNK inhibitors. nih.govresearchgate.net Derivatives of this core structure have been synthesized and evaluated for their binding affinity to the three JNK isoforms. nih.govresearchgate.net Several of these compounds exhibited submicromolar binding affinities and were shown to inhibit downstream JNK signaling events, such as the phosphorylation of c-Jun. nih.govresearchgate.net

The following table provides hypothetical inhibitory data for a series of this compound derivatives against JNK3.

| Compound | Substitution at N1 | Substitution at Position 3 | JNK3 IC50 (nM) |

| FQ-J1 | -H | -H | 1250 |

| FQ-J2 | -Methyl | -(4-hydroxyphenyl) | 85 |

| FQ-J3 | -Ethyl | -(4-methoxyphenyl) | 42 |

| FQ-J4 | -Propyl | -(4-chlorophenyl) | 15 |

This is a representative data table. Actual values would be determined experimentally.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For quinoxaline derivatives, SAR studies have been crucial in identifying key structural features required for their diverse pharmacological effects, including anticonvulsant, neuroprotective, and antiproliferative activities. nih.govresearchgate.netresearchgate.net

The quinoxaline core is considered a "privileged scaffold" due to its presence in numerous biologically active molecules. researchgate.net Modifications at various positions of the quinoxalinone ring can significantly impact potency and selectivity. For instance, in the development of neuroprotective agents, the nature and position of substituents on the quinoxaline ring were found to be critical for activity. nih.gov

In the context of antiproliferative activity, a library of quinoxalin-6-amine derivatives was synthesized and screened against a panel of cancer cell lines. researchgate.net This SAR study led to the identification of a bisfuranylquinoxalineurea analog with low micromolar potency. researchgate.net The study highlighted the importance of the urea (B33335) moiety at the 6-position and the nature of the substituent at the para-position of a phenyl urea for antiproliferative activity. researchgate.net

For enzyme inhibitors, such as those targeting JNKs, SAR studies have guided the optimization of lead compounds. nih.gov For example, modifications to the 3,4-dihydroquinoxalin-2(1H)-one core were made to enhance selectivity against JNK3 over other kinases like DDR1 and EGFR. nih.gov Molecular docking and molecular dynamics simulations often complement SAR studies to provide a rationale for the observed activities at a molecular level. nih.govresearchgate.net

The presence of a fluorine atom at the 6-position of the quinoxalinone ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Influence of Fluorine Substitution Position on Biological Profiles

The position of the fluorine substituent on the quinoxalin-2(1H)-one ring system is a critical determinant of the compound's biological activity. While direct comparative studies on the positional isomers of fluoroquinoxalin-2(1H)-one are not extensively documented in publicly available literature, insights can be gleaned from research on related heterocyclic structures, such as fluoroquinolones. In these analogous systems, the placement of the fluorine atom at the C-6 position has been shown to be crucial for enhancing antibacterial potency by improving interactions with the DNA gyrase complex and facilitating cell penetration. nih.gov

Impact of Side Chain and Ring Modifications on Therapeutic Potential

The therapeutic potential of the this compound scaffold can be significantly modulated through modifications of its side chains and the core ring structure. The introduction of various substituents at the N-1 and C-3 positions, as well as alterations to the quinoxaline ring system itself, can fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Research on quinoxaline derivatives has shown that the nature of the substituent at the C-3 position is critical for activity. For example, in a series of anticancer quinoxaline derivatives, the presence of a triazole ring linked via an aliphatic chain at the C-3 position was found to be essential for potent activity against leukemia cell lines. mdpi.com Similarly, for this compound derivatives, the introduction of diverse moieties at this position could lead to the discovery of novel therapeutic agents.

Modifications at the N-1 position also play a crucial role. The attachment of different functional groups can influence the compound's lipophilicity and its ability to form hydrogen bonds, thereby affecting its interaction with biological targets. For instance, in the development of EGFR tyrosine kinase inhibitors, modifications at the N-1 position of the quinoxalin-2(1H)-one core were explored to optimize inhibitory activity. nih.gov

Furthermore, ring modifications, such as the fusion of additional rings to the quinoxaline scaffold to create polycyclic structures, can lead to compounds with novel biological activities. This strategy has been employed to develop quinoxaline derivatives with enhanced antiproliferative and antiviral properties. core.ac.uknih.gov

The following table summarizes the impact of various modifications on the therapeutic potential of quinoxalin-2(1H)-one derivatives, which can be extrapolated to the 6-fluoro analogs.

| Modification Position | Type of Modification | Potential Therapeutic Impact |

| C-3 | Introduction of heterocyclic rings (e.g., triazole, piperazine) | Enhanced anticancer and antimicrobial activity |

| Attachment of aryl or alkyl groups | Modulation of potency and selectivity | |

| N-1 | Alkylation or arylation | Altered lipophilicity and target binding |

| Introduction of functional groups for hydrogen bonding | Improved pharmacokinetic properties | |

| Ring System | Fusion of additional rings | Development of novel biological activities (e.g., antiviral) |

| Introduction of further substituents on the benzene (B151609) ring | Fine-tuning of electronic properties and target interactions |

Pharmacophore Elucidation and Optimization for Enhanced Activity

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. tubitak.gov.tr For this compound derivatives, elucidating the pharmacophore for a particular biological target is a key step in the rational design and optimization of more potent and selective drug candidates.

The development of a pharmacophore model typically involves the analysis of a set of active compounds to identify common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. semanticscholar.org For this compound derivatives, the quinoxalinone core itself often serves as a central scaffold, with the fluorine atom at the 6-position contributing to the electronic and steric properties of a key interaction point.

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify novel molecules with the desired activity. researchgate.net Furthermore, the model can guide the optimization of existing lead compounds. For example, if the model indicates the importance of a hydrogen bond acceptor at a specific position, medicinal chemists can design and synthesize new derivatives incorporating this feature to enhance binding affinity and, consequently, biological activity.

In the context of developing kinase inhibitors, a common application for quinoxalinone scaffolds, a pharmacophore model would typically include features that allow for key interactions with the ATP-binding pocket of the target kinase. researchgate.net The 6-fluoro substituent could play a crucial role in forming specific interactions with amino acid residues in the binding site, thereby contributing to the inhibitor's potency and selectivity. nih.gov The optimization of these interactions through guided modifications of the this compound scaffold is a promising strategy for the development of next-generation targeted therapies.

Advanced Applications and Material Science Perspectives for 6 Fluoroquinoxalin 2 1h One Derivatives

Role in Organic Semiconductor and Electroluminescent Material Development

Derivatives of 6-fluoroquinoxalin-2(1H)-one are emerging as promising candidates for use in organic light-emitting diodes (OLEDs) and other electroluminescent devices. The presence of the electron-withdrawing fluorine atom can modulate the frontier molecular orbital energy levels (HOMO and LUMO) of the quinoxalinone core. This tuning of electronic properties is crucial for achieving efficient charge injection, transport, and recombination in organic semiconductor devices.

Research into iridium(III) complexes incorporating fluoro-substituted 2,3-diphenylquinoxaline (B159395) ligands has provided insights into the impact of fluorination on electroluminescent properties. While not specifically this compound, these studies demonstrate that the number and position of fluorine substituents can significantly affect the photophysical and electrochemical characteristics of the resulting materials. For instance, fluorination can lead to shifts in emission wavelengths and influence the electron mobility of the compounds. In some cases, the electron mobility of fluoro-substituted quinoxaline (B1680401) derivatives has been shown to be higher than that of the commonly used electron transport material, tris-(8-hydroxyquinoline)aluminium (Alq3).

The performance of OLEDs can be enhanced by using such fluoro-substituted quinoxaline derivatives as emitters. Devices fabricated with these materials have demonstrated good electroluminescence (EL) performances, including high maximum luminance, current efficiency, power efficiency, and external quantum efficiency, along with mild efficiency roll-off.

| Complex | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |

|---|---|---|---|---|

| Ir1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ir2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ir3 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ir4 | 20676 | 14.0 | 12.0 | 17.8 |

Application as Research Probes and Tools for Biological System Investigation

The inherent fluorescence of the quinoxalin-2(1H)-one scaffold makes its derivatives, including the 6-fluoro substituted variants, attractive for the development of fluorescent probes for biological imaging and sensing. The photophysical properties of these compounds can be tailored through chemical modification to create probes that respond to specific analytes or changes in the cellular microenvironment. unamur.beresearchgate.net

A notable example, while not a 6-fluoro derivative, is a selective fluorescent probe with a quinoxalinone structure, QP-1, which has been developed for the detection of cysteine (Cys) over other biothiols like homocysteine (Hcy) and glutathione (B108866) (GSH). This probe demonstrates excellent selectivity and operates over a wide pH range. The detection mechanism is based on a conjugate addition-elimination reaction with cysteine. The successful application of QP-1 for imaging cysteine in living cells and detecting it in rat urine samples highlights the potential of the quinoxalinone core in creating powerful research tools for investigating biological systems. nih.gov

The introduction of a fluorine atom at the 6-position could further enhance the properties of such probes by improving their photostability, quantum yield, and resistance to metabolic degradation, making them even more suitable for long-term live-cell imaging.

| Property | Description |

|---|---|

| Target Analyte | Cysteine (Cys) |

| Selectivity | High selectivity over Hcy, GSH, other amino acids, and ions |

| Detection Mechanism | Conjugate addition-elimination reaction |

| Applications | Imaging of Cys in living cells, Detection of Cys in rat urine |

Novel Material Science Applications, including Metal-Ion Triggered Gelation

A fascinating and relatively unexplored area for this compound derivatives lies in the field of supramolecular chemistry, particularly in the formation of smart materials such as metal-ion triggered gels. The quinoxalinone structure possesses nitrogen and oxygen atoms that can act as coordination sites for metal ions. This interaction can lead to the self-assembly of the molecules into extended networks, resulting in the formation of a gel.

The process of metal-ion triggered gelation involves the cross-linking of the organic gelator molecules by metal ions, leading to the immobilization of the solvent within the self-assembled network. The properties of the resulting metallogels, such as their strength, stability, and responsiveness to stimuli, can be tuned by the choice of both the organic gelator and the metal ion.

While specific examples of metal-ion triggered gelation with this compound derivatives are not yet prominent in the literature, the fundamental principles of supramolecular chemistry suggest their potential in this application. The fluorine substituent can influence the electronic properties of the coordination sites and the intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the stability of the gel network. This opens up possibilities for creating novel, responsive materials with potential applications in areas like catalysis, sensing, and controlled release. The development of such materials from this compound derivatives represents a promising direction for future research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 6-Fluoroquinoxalin-2(1H)-one with high purity?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, brominated or chlorinated intermediates (e.g., 6-bromoquinoxalin-2(1H)-one, as seen in ) can undergo halogen exchange via nucleophilic aromatic substitution using fluorinating agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) at elevated temperatures (~150°C). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Characterization by , , and HRMS is critical to confirm structure and purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for hazard identification ( ). Key precautions include:

- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood to prevent inhalation of dust or vapors.

- Store in sealed containers under dry conditions at room temperature to avoid degradation.

- Emergency measures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : and NMR to confirm fluorine-induced deshielding effects on adjacent protons/carbons.

- Mass Spectrometry (MS) : HRMS (ESI or EI) for molecular ion validation.

- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL ( ) to resolve fluorine positional disorder in crystal lattices .

Advanced Research Questions

Q. How does fluorine substitution at the 6-position influence electronic properties and reactivity in quinoxalin-2(1H)-one derivatives?

- Methodological Answer : Fluorine’s electronegativity alters electron density, affecting reactivity:

- Electronic Effects : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites.

- Reactivity Studies : Compare fluorinated vs. non-fluorinated derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess steric and electronic barriers. Fluorine’s inductive effect can reduce reactivity at adjacent positions but enhance stability in oxidative environments .

Q. How can researchers resolve contradictions in bioactivity data across fluorinated quinoxalinone derivatives?

- Methodological Answer :

- Statistical Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values from antimicrobial assays) to identify trends obscured by experimental variability.

- Structure-Activity Relationship (SAR) Modeling : Use molecular docking (AutoDock Vina) to correlate fluorine’s position with target binding affinity.

- Control Experiments : Validate assay conditions (e.g., pH, solvent) to ensure consistency, as seen in ’s antimicrobial testing protocols .

Q. What computational strategies predict crystallographic behavior of fluorinated quinoxalinones?

- Methodological Answer :

- Crystal Packing Analysis : Use Mercury (CCDC) to simulate packing motifs influenced by F···H or F···F interactions.

- Twinning and Disorder : Employ SHELXD ( ) for initial structure solution and SHELXL for refinement, particularly for high-resolution data. Fluorine’s small atomic radius often leads to positional disorder, requiring iterative refinement cycles .

Notes for Methodological Rigor

- Experimental Design : Follow guidelines in for detailed experimental reporting, including solvent ratios, catalyst loadings, and spectral acquisition parameters.

- Data Validation : Triangulate crystallographic data ( ) with spectroscopic results to resolve structural ambiguities .

- Ethical Compliance : Adhere to institutional safety protocols ( ) and cite all synthetic precedents (e.g., ) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.